molecular formula C4H13ClN2O2S B13589643 (2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride

(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride

Cat. No.: B13589643
M. Wt: 188.68 g/mol
InChI Key: DPQQUVUACBMVLB-PGMHMLKASA-N
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Description

(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride typically involves a series of chemical reactions starting from readily available precursors. The synthetic route may include steps such as amination, sulfonation, and methylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and quality control to maintain consistency and efficiency. Techniques such as crystallization and purification are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a reagent in protein modification studies.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-amino-N-methylpropane-2-sulfonamide: Lacks the hydrochloride group but shares similar structural features.

    (2R)-1-amino-N-ethylpropane-2-sulfonamidehydrochloride: Contains an ethyl group instead of a methyl group, leading to different chemical properties.

    (2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride: The stereoisomer of the compound with different spatial arrangement of atoms.

Uniqueness

(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C4H13ClN2O2S

Molecular Weight

188.68 g/mol

IUPAC Name

(2R)-1-amino-N-methylpropane-2-sulfonamide;hydrochloride

InChI

InChI=1S/C4H12N2O2S.ClH/c1-4(3-5)9(7,8)6-2;/h4,6H,3,5H2,1-2H3;1H/t4-;/m1./s1

InChI Key

DPQQUVUACBMVLB-PGMHMLKASA-N

Isomeric SMILES

C[C@H](CN)S(=O)(=O)NC.Cl

Canonical SMILES

CC(CN)S(=O)(=O)NC.Cl

Origin of Product

United States

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